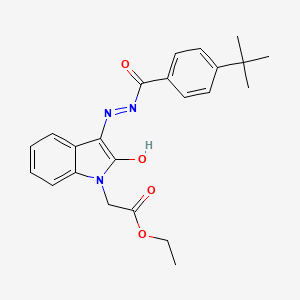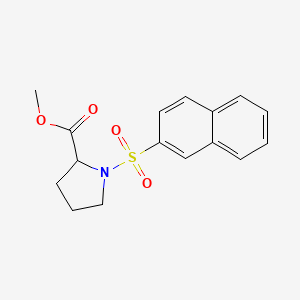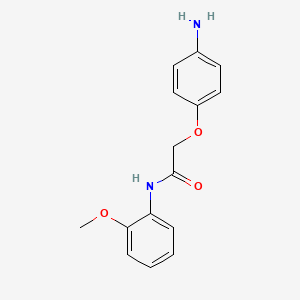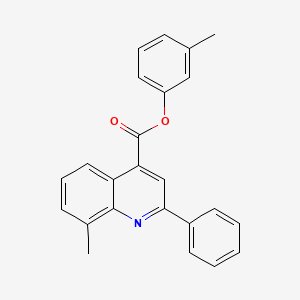
(Z)-Ethyl 2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Ethyl 2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a synthetic organic compound characterized by its complex structure, which includes an indolinone core, a hydrazone linkage, and a tert-butylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps:
Formation of the Indolinone Core: The indolinone core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the indolinone derivative with 4-(tert-butyl)benzoyl hydrazine under reflux conditions in the presence of a suitable solvent like ethanol.
Esterification: The final step involves the esterification of the intermediate product with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone core, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Ethyl 2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic properties. Its ability to form stable hydrazone linkages makes it a candidate for the development of prodrugs, which can be activated in vivo to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with molecular targets through its hydrazone and indolinone moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(2-(4-methylbenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
- Ethyl 2-(3-(2-(4-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
- Ethyl 2-(3-(2-(4-fluorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
Uniqueness
(Z)-Ethyl 2-(3-(2-(4-(tert-butyl)benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature can affect its interaction with biological targets and its overall pharmacokinetic properties.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
CAS No. |
461710-19-0 |
|---|---|
Molecular Formula |
C23H25N3O4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
ethyl 2-[3-[(4-tert-butylbenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C23H25N3O4/c1-5-30-19(27)14-26-18-9-7-6-8-17(18)20(22(26)29)24-25-21(28)15-10-12-16(13-11-15)23(2,3)4/h6-13,29H,5,14H2,1-4H3 |
InChI Key |
NXFLUWVPBTUKOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039745.png)



![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)
![9H-Fluorene, 9-[(4-methylphenyl)methylene]-](/img/structure/B12039781.png)

![2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12039804.png)
![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12039811.png)
![[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12039812.png)



